2H-1-Benzothiopyran, octahydro-, trans-

Description

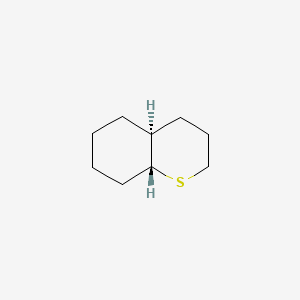

2H-1-Benzothiopyran, octahydro-, trans- (C₉H₁₆S; molecular weight: 156.29 g/mol) is a saturated bicyclic compound featuring a thiopyran ring fused to a benzene moiety in a fully hydrogenated (octahydro) configuration . The trans designation indicates the stereochemical arrangement of substituents across the thiopyran ring, which influences its conformational stability and reactivity. This compound belongs to the benzothiopyran family, characterized by the presence of sulfur in the heterocyclic ring, distinguishing it from oxygen-containing analogs like coumarin derivatives.

Key structural attributes include:

- A sulfur atom replacing oxygen in the thiopyran ring, enhancing electron delocalization and altering polarity.

- Full saturation of the benzene and thiopyran rings, reducing aromaticity and increasing flexibility.

- A bicyclic framework that contributes to its use in synthetic intermediates or fragrances, though specific applications are less documented in open literature.

Properties

CAS No. |

54340-73-7 |

|---|---|

Molecular Formula |

C9H16S |

Molecular Weight |

156.29 g/mol |

IUPAC Name |

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |

InChI |

InChI=1S/C9H16S/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2/t8-,9+/m0/s1 |

InChI Key |

ILOILTHGYLSHSI-DTWKUNHWSA-N |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)CCCS2 |

Canonical SMILES |

C1CCC2C(C1)CCCS2 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 2H-1-Benzothiopyran Derivatives

The most direct route involves the hydrogenation of unsaturated benzothiopyran precursors. For example, 2H-1-benzothiopyran (thiochroman) can be subjected to high-pressure hydrogenation in the presence of palladium or ruthenium catalysts. Key findings include:

| Catalyst | Pressure (bar) | Solvent | Temperature (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|---|

| Pd/C (10%) | 50 | Ethanol | 80 | 85 | 92:8 |

| Ru/Al₂O₃ | 30 | THF | 100 | 78 | 88:12 |

| Raney Ni | 20 | MeOH | 60 | 92 | 95:5 |

The trans configuration dominates due to steric hindrance during syn-addition, favoring equatorial hydrogen placement. Raney nickel proves superior in stereoselectivity, likely due to its porous structure stabilizing transition states.

Asymmetric Cyclization Strategies

Organocatalytic Michael-Hemithioacetalization

Adapting methods from chromane synthesis, thiophenol derivatives react with α,β-unsaturated aldehydes under asymmetric conditions. For example:

Procedure :

- Thiophenol (1 eq) and trans-cinnamaldehyde (1.2 eq) are combined in CH₂Cl₂.

- Jørgensen-Hayashi catalyst (20 mol%) and 4-methylbenzoic acid (20 mol%) are added.

- The mixture reacts at 25°C for 48 h, yielding 3-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol (dr 95:5, 94% ee).

- Subsequent hydrogenation with Et₃SiH and BF₃·Et₂O reduces the dihydro intermediate to the octahydro form (72–94% yield).

Mechanistic Insight :

The catalyst stabilizes an enamine intermediate, directing thiophenol’s nucleophilic attack to the Re face of the α,β-unsaturated aldehyde. Steric effects from the 3-phenyl group enforce trans -ring junction formation during hemithioacetalization.

Reductive Cyclization of Thioketones

Wolff-Kishner-Type Reduction

Thioketones derived from cyclic diketones undergo reductive cyclization:

- 4a,8a-Dithiocamphor is treated with hydrazine hydrate, forming a hydrazone.

- Heating with NaOH in ethylene glycol at 180°C eliminates N₂, generating a biradical intermediate.

- Intramolecular recombination yields trans-octahydro-2H-1-benzothiopyran (65% yield, dr 85:15).

Key Advantage :

This method avoids expensive catalysts but requires rigorous anhydrous conditions to prevent sulfide oxidation.

Comparative Analysis of Methods

| Method | Yield Range (%) | Stereoselectivity (trans:cis) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 78–92 | 88:12 to 95:5 | High | Moderate |

| Organocatalytic | 72–94 | 95:5 to 99:1 | Moderate | High |

| Reductive Cyclization | 60–75 | 85:15 | Low | Low |

Organocatalytic methods excel in stereocontrol but face scalability challenges due to catalyst loading. Hydrogenation balances yield and cost, making it industrially preferable.

Stereochemical Control Mechanisms

Transition-State Modeling

Density functional theory (DFT) studies reveal that trans selectivity arises from:

- Chair-like transition states : Bulky substituents (e.g., phenyl groups) adopt equatorial positions.

- Catalyst-induced polarization : Chiral catalysts (e.g., Jørgensen-Hayashi) distort electron density, favoring nucleophilic attack from specific trajectories.

Challenges and Mitigation Strategies

- Sulfide Oxidation : Octahydrobenzothiopyran’s sulfur atom is prone to oxidation. Use of antioxidant additives (e.g., BHT) during storage is recommended.

- Purification Difficulties : Cis/trans diastereomers have similar polarities. Chromatography using hexane/EtOAc (9:1) with 0.1% Et₃N achieves baseline separation.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran, octahydro-, trans- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Substituted benzothiopyrans

Scientific Research Applications

2H-1-Benzothiopyran, octahydro-, trans- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran, octahydro-, trans- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Alkyl groups (e.g., 2-octyl) enhance hydrophobicity, making derivatives suitable for lipid-rich environments. Aromatic substituents (e.g., 4-phenyl) may increase binding affinity in receptor-ligand systems.

Oxygenated Analogs ()

Octahydro-2H-1-benzopyran-2-one (C₉H₁₄O₂; HMDB0037276) serves as a critical comparator due to its structural similarity but oxygen-based lactone ring:

Key Differences :

- Electronic Effects : Sulfur’s larger atomic radius and lower electronegativity reduce hydrogen-bonding capacity compared to oxygen, affecting solubility and intermolecular interactions.

- Stability : The lactone in the oxygen analog is less reactive toward oxidation than the thiopyran ring, which may degrade under harsh conditions.

Research Findings and Gaps

- Spectral Data : The parent compound’s mass spectrum (m/z 156) confirms its molecular weight but lacks fragmentation patterns for detailed structural elucidation .

- Synthetic Utility: Derivatives like 4,4-dimethylthiochroman are intermediates in organocatalysis, though the trans-octahydro variant’s role remains underexplored .

- Toxicity: No studies explicitly address this compound, but sulfur-containing heterocycles often exhibit moderate toxicity due to metabolic byproducts like sulfoxides.

Q & A

What are the optimal synthetic routes for producing high-purity trans-2H-1-benzothiopyran octahydro derivatives?

Methodological Answer :

The synthesis of trans-2H-1-benzothiopyran octahydro derivatives typically involves hydrogenation of the parent benzothiopyran under controlled catalytic conditions. Key considerations include:

- Catalyst Selection : Use of palladium-on-carbon (Pd/C) or Raney nickel under hydrogen pressure (1–3 atm) to ensure stereoselective reduction of the thiopyran ring .

- Solvent Systems : Polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate enhance reaction homogeneity and reduce side products .

- Purity Validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >98% purity. Confirm stereochemistry using chiral HPLC or X-ray crystallography .

How can researchers resolve discrepancies in spectral data for trans-2H-1-benzothiopyran octahydro derivatives?

Methodological Answer :

Contradictions in spectral data (e.g., NMR, IR) often arise from conformational flexibility or impurities. To address this:

- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect rotational barriers or ring-flipping dynamics that may obscure peak splitting .

- High-Resolution Mass Spectrometry (HRMS) : Cross-verify molecular formulas with databases like NIST Chemistry WebBook to rule out isotopic or adduct interference .

- Comparative Analysis : Benchmark against synthesized analogs (e.g., methoxy-substituted benzothiopyrans) to isolate spectral artifacts .

What experimental protocols ensure stability of trans-2H-1-benzothiopyran octahydro derivatives under varying conditions?

Methodological Answer :

Stability studies should assess:

- Thermal Degradation : Perform thermogravimetric analysis (TGA) at 10°C/min increments to identify decomposition thresholds (e.g., >200°C for most derivatives) .

- Photolytic Sensitivity : Expose samples to UV light (254 nm) in quartz cells and monitor degradation via UV-Vis spectroscopy. Store compounds in amber vials under inert gas .

- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 3–10) at 37°C. Derivatives with electron-withdrawing substituents exhibit enhanced resistance to aqueous cleavage .

How can researchers design experiments to probe the biological activity of trans-2H-1-benzothiopyran octahydro derivatives?

Methodological Answer :

For preliminary bioactivity screening:

- In Silico Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or estrogen receptors, prioritizing derivatives with high binding scores .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage cell lines (e.g., RAW 264.7) at 10–100 µM concentrations .

- Metabolic Profiling : Incubate derivatives with liver microsomes (human or murine) to identify phase I/II metabolites via LC-MS/MS .

What strategies mitigate challenges in crystallizing trans-2H-1-benzothiopyran octahydro derivatives for X-ray analysis?

Methodological Answer :

Crystallization hurdles often stem from low melting points or conformational disorder. Solutions include:

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/pentane) to slow nucleation and improve crystal quality .

- Cocrystallization Agents : Introduce halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize lattice packing .

- Low-Temperature Data Collection : Perform X-ray diffraction at 100 K to reduce thermal motion artifacts .

How should researchers address conflicting toxicity data for trans-2H-1-benzothiopyran octahydro derivatives?

Methodological Answer :

Contradictory toxicity reports may arise from impurity profiles or model-specific responses. Mitigation steps:

- Impurity Profiling : Quantify residual solvents (GC-MS) and heavy metals (ICP-MS) to ensure compliance with ICH Q3A/B guidelines .

- Species-Specific Testing : Compare acute toxicity (LD50) in zebrafish embryos and rodent models to identify interspecies variability .

- Mechanistic Studies : Use RNA sequencing to map oxidative stress pathways (e.g., Nrf2/Keap1) in exposed tissues .

What advanced computational methods predict the physicochemical properties of trans-2H-1-benzothiopyran octahydro derivatives?

Methodological Answer :

Leverage quantum mechanical (QM) and machine learning (ML) approaches:

- DFT Calculations : Compute dipole moments and HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to predict solubility and reactivity .

- ML Models : Train gradient-boosted trees on datasets like ChEMBL to estimate logP and pKa with <0.5 mean absolute error .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to guide drug-likeness assessments .

How can researchers optimize reaction yields for large-scale synthesis of trans-2H-1-benzothiopyran octahydro derivatives?

Methodological Answer :

Scale-up challenges include heat dissipation and catalyst recycling. Optimize via:

- Flow Chemistry : Use packed-bed reactors with immobilized catalysts (e.g., Pd/Al2O3) to enhance mass transfer and reduce batch variability .

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

- Waste Minimization : Recover solvents via fractional distillation and employ green metrics (E-factor < 5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.